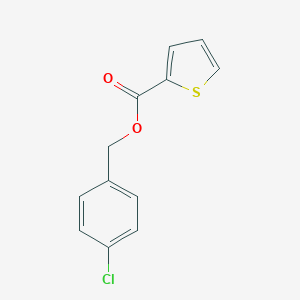
(4-Chlorophenyl)methyl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)methyl thiophene-2-carboxylate is a chemical compound with a molecular formula of C12H9ClO2S. It is a synthetic organic compound that has been studied for its potential use in scientific research applications.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)methyl thiophene-2-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
(4-Chlorophenyl)methyl thiophene-2-carboxylate has been shown to have analgesic and anti-inflammatory effects. It has also been shown to have inhibitory effects on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This increase in acetylcholine levels has been shown to have positive effects on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Chlorophenyl)methyl thiophene-2-carboxylate in lab experiments is its potential as an anti-inflammatory and analgesic agent. Additionally, its inhibitory effects on the enzyme acetylcholinesterase make it a potential candidate for the treatment of cognitive disorders. However, one limitation of using (4-Chlorophenyl)methyl thiophene-2-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of (4-Chlorophenyl)methyl thiophene-2-carboxylate. One potential direction is the development of more potent and selective inhibitors of the enzyme acetylcholinesterase. Additionally, further research is needed to fully understand the mechanism of action of (4-Chlorophenyl)methyl thiophene-2-carboxylate and its potential use in the treatment of pain, inflammation, and cognitive disorders. Finally, the potential toxicity of (4-Chlorophenyl)methyl thiophene-2-carboxylate should be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of (4-Chlorophenyl)methyl thiophene-2-carboxylate involves the reaction of 4-chlorobenzyl chloride with sodium thiophenoxide in the presence of a catalyst such as copper(I) iodide. The resulting product is then treated with ethyl chloroformate to give (4-Chlorophenyl)methyl thiophene-2-carboxylate.
Applications De Recherche Scientifique
(4-Chlorophenyl)methyl thiophene-2-carboxylate has been studied for its potential use in scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related diseases. Additionally, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
Nom du produit |
(4-Chlorophenyl)methyl thiophene-2-carboxylate |
|---|---|
Formule moléculaire |
C12H9ClO2S |
Poids moléculaire |
252.72 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO2S/c13-10-5-3-9(4-6-10)8-15-12(14)11-2-1-7-16-11/h1-7H,8H2 |
Clé InChI |
UWHVVRBFKDEOAN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
![4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione](/img/structure/B215848.png)
![Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B215853.png)
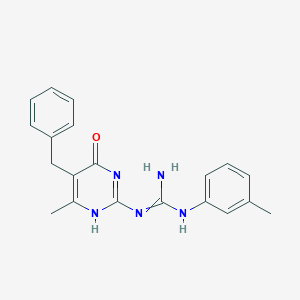
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215873.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215874.png)
![dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215881.png)
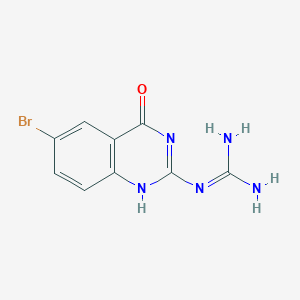
![2-[2-(2-chlorophenyl)vinyl]-3-(2,5-dibromophenyl)-6-iodo-4(3H)-quinazolinone](/img/structure/B215885.png)
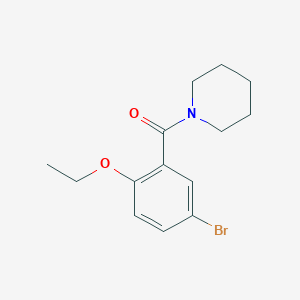
![4-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B215887.png)
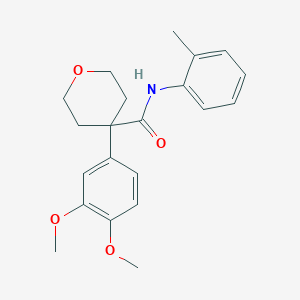
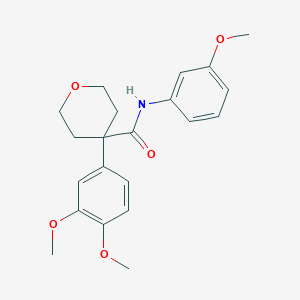
![(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one](/img/structure/B215892.png)